![molecular formula C16H20FNO B2760621 Cyclopropyl(3-(4-fluorophenyl)azepan-1-yl)methanone CAS No. 1798019-36-9](/img/structure/B2760621.png)
Cyclopropyl(3-(4-fluorophenyl)azepan-1-yl)methanone
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Overview
Description
Molecular Structure Analysis
The InChI code for Cyclopropyl(3-(4-fluorophenyl)azepan-1-yl)methanone is 1S/C10H9FO/c11-9-3-1-2-8 (6-9)10 (12)7-4-5-7/h1-3,6-7H,4-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 261.34. It is a liquid at room temperature .Scientific Research Applications
Neurotransmitter Precursor Effects
One study focused on the effects of sex steroids on neurotransmitter-specific aromatic amino acids such as phenylalanine, tyrosine, and tryptophan, which are precursors for dopamine, norepinephrine, epinephrine, and serotonin. This research may provide insights into how structural analogs of Cyclopropyl(3-(4-fluorophenyl)azepan-1-yl)methanone could interact with neurotransmitter pathways, given their potential influence on similar metabolic processes (Giltay et al., 2008).
Synthetic Cannabinoid Toxicity
The acute kidney injury associated with synthetic cannabinoid use, including compounds similar to this compound, highlights the potential risks and toxicities of these substances. This research underscores the importance of understanding the physiological effects and safety profiles of synthetic cannabinoids (Murphy et al., 2012).
Environmental Exposure and Metabolism
Studies on environmental exposure to organophosphorus and pyrethroid pesticides in children provide a framework for considering the environmental presence and metabolic effects of related compounds. Investigating the exposure and metabolism of this compound analogs could offer insights into their environmental impact and human health implications (Babina et al., 2012).
Conversion Therapy in Transplant Patients
Research on the conversion of treatment from cyclosporine to azathioprine or mycophenolate mofetil in transplant patients, followed by dose reduction, may provide parallels to understanding how structural or functional analogs of this compound could be studied for their immunomodulatory or therapeutic effects (Smak Gregoor et al., 2000).
Safety and Hazards
The safety information for Cyclopropyl(3-(4-fluorophenyl)azepan-1-yl)methanone includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
cyclopropyl-[3-(4-fluorophenyl)azepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO/c17-15-8-6-12(7-9-15)14-3-1-2-10-18(11-14)16(19)13-4-5-13/h6-9,13-14H,1-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSXEPOURVIZSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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